2,3-Diphenyl-1,2-dihydronaphthalene
Description
Properties
Molecular Formula |
C22H18 |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2,3-diphenyl-1,2-dihydronaphthalene |
InChI |
InChI=1S/C22H18/c1-3-9-17(10-4-1)21-15-19-13-7-8-14-20(19)16-22(21)18-11-5-2-6-12-18/h1-15,22H,16H2 |
InChI Key |
SRRABFUMFKGGIT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=CC2=CC=CC=C21)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenyl-1,2-dihydronaphthalene typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2,2-diphenyl-1-phenylethanone using a Lewis acid catalyst. The reaction is carried out under reflux conditions in an inert solvent such as toluene .
Industrial Production Methods: Industrial production of 2,3-Diphenyl-1,2-dihydronaphthalene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 2,3-Diphenyl-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,3-diphenylnaphthalene.
Reduction: Reduction reactions can convert it to 2,3-diphenyl-1,2,3,4-tetrahydronaphthalene.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts alkylation or acylation can be used for substitution reactions.
Major Products:
Oxidation: 2,3-Diphenylnaphthalene.
Reduction: 2,3-Diphenyl-1,2,3,4-tetrahydronaphthalene.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,3-Diphenyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound with a molecular weight of approximately 298.385 g/mol, characterized by two phenyl groups attached to a dihydronaphthalene moiety. It is of interest for its potential biological activities and applications in medicinal chemistry.
Synthesis
The synthesis of 2,3-diphenyl-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions, often the condensation of phenyl-substituted precursors under basic conditions. Variations in substituents on the phenyl rings can lead to a library of derivatives with diverse biological activities. One method demonstrated the DMF·DMA catalyzed cycloaddition reaction of vinylarenes with electron-deficient alkynes for the synthesis of 1,2-disubstituted-3,4-dihydronaphthalenes . Additionally, Lewis acids can mediate reactions to produce 1,2-dihydronaphthalene-3-carboxylic acid esters .
Applications
2,3-Diphenyl-3,4-dihydronaphthalen-1(2H)-one and its derivatives have applications in:
- Pharmaceutical Development It is a candidate for drug development targeting cancer and inflammation due to its antineoplastic and anti-inflammatory properties.
- Medicinal Chemistry It can lead to the formation of new derivatives with enhanced biological properties via Claisen-Schmidt condensation reactions when treated with aldehydes or ketones. It can also participate in electrophilic aromatic substitution reactions due to the presence of the phenyl groups, allowing for further functionalization.
- Anticancer agent It exhibits cytotoxic effects against various cancer cell lines, including MCF-7 human breast cancer cells. Chalcone derivatives have exhibited antiproliferative and proapoptotic activity in a panel of canine lymphoma and leukemia cell lines .
- Anti-inflammatory agent Derivatives of this compound have shown promise in inhibiting reactive oxygen species production in macrophages.
- Material Science
Biological Activity
2,3-Diphenyl-3,4-dihydronaphthalen-1(2H)-one possesses significant biological activity. Studies have focused on its inhibitory effects on reactive oxygen species production in macrophages stimulated by lipopolysaccharides. The structure-activity relationship has been explored to optimize its efficacy and minimize toxicity. Additionally, the compound's interactions with cellular signaling pathways involved in inflammation and cancer progression are areas of ongoing research.
Uniqueness
The uniqueness of 2,3-diphenyl-3,4-dihydronaphthalen-1(2H)-one lies in its specific structural arrangement and the resulting biological activities that differentiate it from other similar compounds. Its dual phenyl substitutions provide distinct reactivity profiles and enhance its potential therapeutic applications compared to its analogs.
** table of Similar Compounds**
| Compound Name | Unique Features |
|---|---|
| 2,3-Diphenyl-3,4-dihydronaphthalen-1(2H)-one | Antineoplastic and anti-inflammatory properties |
| 6-Methoxy-2-benzylidene-3,4-dihydronaphthalen-1(2H)-one | Potent anti-inflammatory activity |
| 7-Hydroxy-2-(4-hydroxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one | Neuroprotective potential |
| Benzylidene derivatives of 1-tetralones | Broad spectrum of biological activities |
Mechanism of Action
The mechanism of action of 2,3-Diphenyl-1,2-dihydronaphthalene involves its interaction with molecular targets through its phenyl groups. These interactions can influence various biochemical pathways, depending on the specific application. For example, as a ligand, it can bind to receptors and modulate their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
1-Oxo-1,2-dihydronaphthalene Derivatives :
- Methylphenyl and Pyrenyl Derivatives : Crystallographic studies show that substituents influence ring conformations. For example, methylphenyl-substituted 1-oxo-1,2-dihydronaphthalene adopts a half-chair conformation, while pyrenyl and thiophenyl derivatives exhibit boat or alternative half-chair conformations. These structural variations affect intermolecular interactions (e.g., C–H⋯O, π-π stacking), which are critical for crystal packing and material properties .
- Comparison : Unlike 2,3-diphenyl derivatives, 1-oxo derivatives introduce a ketone group, altering electron density and reactivity.
4-Aryl-1,2-dihydronaphthalenes :
- Synthesized via visible light photoredox and cobalt-catalyzed methods, these compounds feature aryl groups at position 4. Fluorinated derivatives (e.g., 4-aryl-fluoro-1,2-dihydronaphthalenes) are produced using Et3N·3HF, yielding moderate to good efficiency (40–70%). The MHAT (Metal-Hydride Hydrogen Atom Transfer) process in MeCN/HFIP solvent systems further diversifies synthetic routes .
- Comparison : The position of aryl substituents (4 vs. 2,3 in the target compound) significantly impacts steric hindrance and electronic delocalization.
Alkyl-Substituted Dihydronaphthalenes
- 1,2-Dimethylnaphthalene: A fully aromatic analogue (CAS: 573-98-8) with methyl groups at positions 1 and 2. Unlike dihydronaphthalenes, this compound lacks a non-aromatic ring, resulting in higher stability and distinct UV absorption profiles .
- 2,7-Dimethyltetralin : A tetrahydro derivative (CAS: N/A) with methyl groups at positions 2 and 6. Its fully saturated ring system reduces reactivity compared to dihydronaphthalenes, highlighting the role of partial unsaturation in modulating chemical behavior .
Hydroxylated Derivatives
- cis-1,2-Dihydroxy-1,2-dihydronaphthalene : A dihydroxylated derivative studied for its UV absorption properties. Acid hydrolysis of chlorinated analogues (e.g., 5,8-dichloro-cis-1,2-dihydroxy-1,2-dihydronaphthalene) yields 2-naphthol, demonstrating susceptibility to dehydration under acidic conditions .
- Comparison : Hydroxyl groups enhance polarity and hydrogen-bonding capacity, unlike the hydrophobic phenyl substituents in 2,3-diphenyl derivatives.
Data Tables
Table 2: UV Absorption and Reactivity
Q & A
Q. What are the common synthetic routes for 2,3-Diphenyl-1,2-dihydronaphthalene, and how are reaction conditions optimized?
The synthesis of dihydronaphthalene derivatives often involves photoredox or transition-metal catalysis. For example, visible light-mediated methods using acridinium salts (e.g., 9-mesityl-10-methylacridinium perchlorate) and cobalt catalysts (e.g., Co(dmgH)₂PyCl) enable rapid construction of 4-aryl-1,2-dihydronaphthalene derivatives via single-electron oxidation or metal-hydride hydrogen atom transfer (MHAT) pathways. Solvent systems like MeCN/HFIP (7:3) enhance yields by stabilizing reactive intermediates . Optimization includes screening solvent polarity, catalyst loading, and light intensity to balance reaction efficiency and selectivity.
Q. How is the structural integrity of 2,3-Diphenyl-1,2-dihydronaphthalene confirmed experimentally?
Structural characterization typically combines:
- ¹H/¹³C NMR : To assign stereochemistry and confirm regioselectivity. Flow NMR techniques are useful for observing transient intermediates (e.g., 1,2-dimethylenes) in dimerization reactions .
- Mass spectrometry (MS) : Electron ionization (EI-MS) provides molecular weight validation and fragmentation patterns .
- X-ray crystallography : Resolves absolute configuration for crystalline derivatives, though dihydronaphthalenes often require bulky substituents for crystallization.
Q. What are the key toxicological parameters to evaluate for 2,3-Diphenyl-1,2-dihydronaphthalene in preclinical studies?
Follow the inclusion criteria outlined in Toxicological Profile for Naphthalene Derivatives (Table B-1):
- Exposure routes : Inhalation, oral, dermal.
- Health outcomes : Hepatic/renal effects, hematological changes, and respiratory toxicity.
- Species : Prioritize laboratory mammals (rats/mice) for systemic toxicity screening. Use in vitro assays (e.g., CYP450 inhibition) to predict metabolic interactions .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reaction mechanisms for dihydronaphthalene derivatives?
Conflicting mechanistic proposals (e.g., radical vs. ionic pathways) are addressed via:
- Density Functional Theory (DFT) : Calculates activation energies for proposed intermediates. For example, MHAT pathways show lower ΔG‡ compared to direct hydrogen abstraction in cobalt-catalyzed reactions .
- Kinetic isotope effects (KIE) : Deuterium labeling experiments distinguish between concerted and stepwise mechanisms .
- Electron paramagnetic resonance (EPR) : Detects radical intermediates in photoredox systems .
Q. What strategies mitigate competing side reactions (e.g., over-oxidation or dimerization) during dihydronaphthalene synthesis?
- Temperature control : Lower temperatures (e.g., 0–25°C) suppress thermal dimerization of dihydronaphthalenes .
- Protecting groups : Install temporary groups (e.g., trimethylsilyl) at reactive positions to block undesired cyclization .
- Catalyst tuning : Use sterically hindered ligands (e.g., dmgH in cobalt catalysts) to favor mono-functionalization over oligomerization .
Q. How do substituents on the dihydronaphthalene core influence thermodynamic stability and reactivity?
Thermodynamic data (e.g., enthalpy of formation, ΔfH°) for substituted dihydronaphthalenes reveal:
- Electron-donating groups (EDGs) : Increase stability via resonance (e.g., 2,7-dimethyl derivatives show ΔfH°(gas) = 68.4 kJ/mol) .
- Electron-withdrawing groups (EWGs) : Lower stability but enhance electrophilicity for downstream functionalization.
- Steric effects : Bulky groups (e.g., adamantyl) reduce strain energy in tetracyclic derivatives .
Data Contradiction and Analysis
Q. How to reconcile discrepancies in reported toxicity profiles of dihydronaphthalene derivatives?
Apply the Toxicological Profile’s evidence-rating framework (Steps 5–8):
- Risk of bias assessment : Evaluate study design (e.g., sample size, blinding) for reliability .
- Confidence rating : Prioritize studies with controlled exposure levels and validated endpoints (e.g., hepatic enzyme biomarkers over anecdotal observations) .
- Meta-analysis : Use software like RevMan to aggregate data from high-confidence studies and quantify heterogeneity (I² statistic) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
